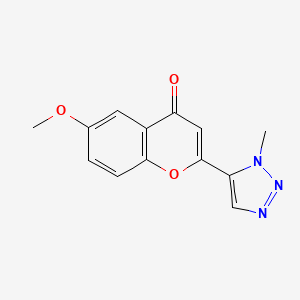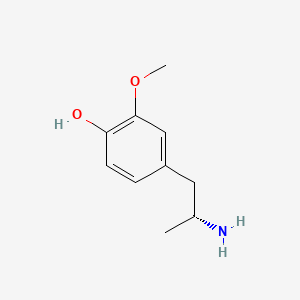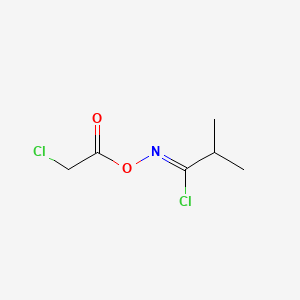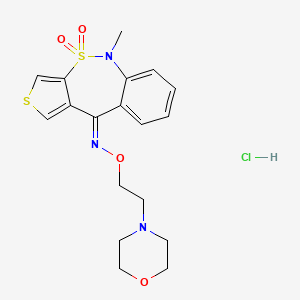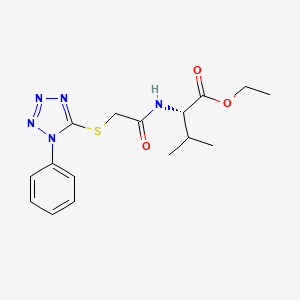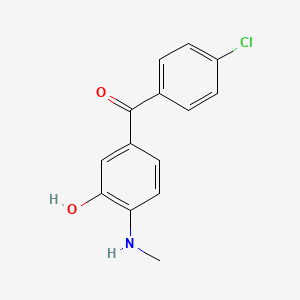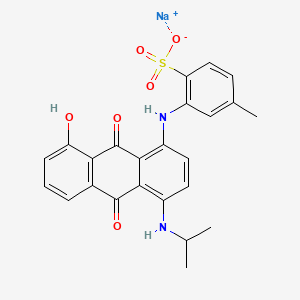
Sodium 3-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)toluene-4-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 280-122-0, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is effective against a variety of microorganisms, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a disinfectant and antiseptic in medical settings, as well as in dental care products.
準備方法
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-chloroaniline with cyanamide to form 4-chlorophenylguanidine. This intermediate is then reacted with hexamethylenediamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Chlorhexidine undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form different derivatives, which may have altered antimicrobial properties.
Reduction: Reduction reactions can modify the structure of chlorhexidine, potentially affecting its efficacy.
Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving chlorhexidine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors.
Major Products Formed
The major products formed from the reactions of chlorhexidine include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products can have varying antimicrobial properties and applications.
科学的研究の応用
Chlorhexidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms of action.
Biology: Employed in research on microbial resistance and the development of new disinfectants.
Medicine: Utilized in clinical studies to evaluate its efficacy in preventing infections and its safety profile.
Industry: Applied in the formulation of disinfectants, antiseptics, and preservatives for various products.
作用機序
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately leading to cell death. The molecular targets of chlorhexidine include phospholipids and proteins in the cell membrane, which are essential for maintaining cell integrity.
類似化合物との比較
Similar Compounds
Hexachlorophene: Another antimicrobial agent with similar applications but different chemical structure.
Triclosan: A widely used antimicrobial compound with a different mechanism of action.
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness of Chlorhexidine
Chlorhexidine is unique in its broad-spectrum activity and its ability to remain effective in the presence of organic matter. Unlike some other antimicrobial agents, chlorhexidine has a prolonged residual effect, making it highly effective in preventing infections over extended periods.
特性
CAS番号 |
83006-72-8 |
|---|---|
分子式 |
C24H21N2NaO6S |
分子量 |
488.5 g/mol |
IUPAC名 |
sodium;2-[[8-hydroxy-9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H22N2O6S.Na/c1-12(2)25-15-8-9-16(26-17-11-13(3)7-10-19(17)33(30,31)32)22-21(15)23(28)14-5-4-6-18(27)20(14)24(22)29;/h4-12,25-27H,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChIキー |
ZLPBMRAPIWOTLN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=C(C3=O)C(=CC=C4)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


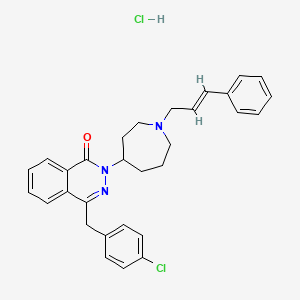

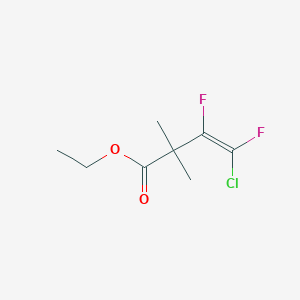
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)

